2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide - 2034608-60-9

2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Catalog Number: EVT-2936588
CAS Number: 2034608-60-9
Molecular Formula: C17H14F2N4O
Molecular Weight: 328.323
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-Difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a small molecule compound. It has been investigated for its potential role in treating disorders associated with Hedgehog signaling pathway dysregulation. [ [] ] This compound functions as a Smoothened antagonist, interfering with the Hedgehog signaling pathway. [ [] ]

Mechanism of Action

2,6-Difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide acts as a Smoothened antagonist. [ [] ] The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. When dysregulated, it can contribute to various diseases, including cancer. Smoothened is a key component of this pathway, and its inhibition can disrupt aberrant Hedgehog signaling. By antagonizing Smoothened, this compound can inhibit the pathway and potentially exert therapeutic effects on Hedgehog-driven diseases. [ [] ]

Applications

2,6-Difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has been investigated for its potential applications in the treatment of cancers associated with the Hedgehog signaling pathway, including medulloblastoma. [ [] ]

It has also been explored as a potential therapeutic agent for drug-resistant tumors. [ [] ]

Future Directions
  • Combination therapy studies: Investigating the synergistic effects of combining this compound with other anti-cancer agents, particularly PI3K kinase inhibitors, could lead to more effective treatment strategies. [ [] ]

3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodide

Compound Description: This class of compounds, specifically those with ethyl or nonyl ester groups at positions 3 and 5, was synthesized and evaluated for their self-assembling properties. The nonyl ester derivative successfully formed liposomes with an average diameter of 300-400 nm, demonstrating potential as synthetic lipids for drug delivery systems. []

3-Ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide (1a)

Compound Description: This compound served as a fungicidal lead compound, identified during the synthesis of the insecticide tebufenpyrad. While demonstrating promising activity, it also exhibited high toxicity in rats, necessitating further structural optimization. []

Relevance: This compound shares a pyrazole carboxamide moiety with 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. This structural similarity highlights the potential of this chemical scaffold for biological activity, albeit with the need for careful optimization to manage potential toxicity. []

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: This compound, also known as HNPC-A9229, emerged as a successful optimization product of 2a. It exhibited excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis, surpassing or matching commercially available fungicides. Importantly, it demonstrated low toxicity to rats. []

Relevance: While this compound shares a pyrimidine-4-amine core with 2a, it diverges significantly in its substituents. It lacks the pyrazole moiety present in 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. Nonetheless, its development through structural modification of a related lead compound illustrates the potential of chemical optimization to achieve potent fungicidal activity with reduced toxicity. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound was synthesized using microwave irradiation, demonstrating a specific chemical synthesis method. Its structure was elucidated through X-ray crystallography, revealing details about its molecular conformation and intermolecular interactions. []

Relevance: This compound possesses a pyrazolo[3,4-b]pyridine core, distinct from the pyridine-pyrazole system present in 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. The presence of a benzamide substituent in both compounds highlights a shared structural motif, despite the overall differences in their core structures. []

N-Methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]benzamide

Compound Description: This compound served as the basis for a pharmaceutical composition with specific formulation characteristics, including a metal oxide coating and various excipients. The composition was designed for controlled release and targeted delivery of the active compound. []

N-((diphenylphosphaneyl)methyl)-N-methyl-6-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridin-2-amine (PNN) and its Mn(I) complexes

Compound Description: This triazolyl-pyridine-based phosphine (PNN) and its corresponding cationic and neutral Mn(I) complexes demonstrated catalytic activity in various chemical reactions. Notably, the neutral complex showed high activity in the synthesis of quinoline derivatives and transfer hydrogenation of carbonyl compounds. []

Relevance: While PNN and its complexes differ significantly from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide in their structure and function, their shared pyridine moiety highlights the versatility of this chemical group in diverse applications, ranging from pharmaceuticals to catalysis. []

3-(Butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1)

Compound Description: This compound, a known inhibitor of p38 mitogen-activated protein (MAP) kinase, served as a lead compound for the development of novel inhibitors with enhanced activity. []

Relevance: Although structurally distinct from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, its function as a kinase inhibitor highlights a shared interest in targeting specific enzymes for therapeutic purposes. The research focused on optimizing this lead compound for improved p38 inhibition and ultimately led to the development of a more potent and orally bioavailable p38 inhibitor. []

3-(3-tert-Butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)

Compound Description: This compound, a derivative of the lead compound 1, demonstrated potent p38 inhibition, significant suppression of TNF-α production in human whole blood cells, and in vivo efficacy in a rat model of collagen-induced arthritis. []

Relevance: This compound, a derivative of the lead compound 1, shares a benzamide moiety with 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, showcasing a common structural motif despite differences in their overall structures. The successful optimization of this compound for improved p38 inhibition highlights the potential of structural modifications to enhance biological activity. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO)

Compound Description: This compound was identified as a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating blood cancers. It was synthesized and characterized using various analytical techniques, including HPLC, mass spectrometry, and NMR spectroscopy. []

Relevance: While structurally distinct from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, this compound highlights the importance of understanding potential impurities and degradation products in pharmaceutical development. The presence of a piperazine moiety in both compounds, though situated in different structural contexts, illustrates a shared chemical building block. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA)

Compound Description: This compound is another potential oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of venetoclax N-oxide. It was isolated and characterized to confirm its structure and formation mechanism. []

Relevance: While its structure is distinct from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, the study of this impurity emphasizes the need for thorough characterization of pharmaceutical compounds to understand their stability and potential degradation pathways. The shared piperazine moiety, albeit in different structural contexts, points to a common chemical element in both compounds. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: This compound is a major metabolite of venetoclax, formed primarily through nitro reduction by gut bacteria. It was identified during the characterization of venetoclax metabolism in humans, providing insights into the drug's biotransformation pathways. []

Relevance: Although structurally distinct from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, this metabolite highlights the importance of understanding the metabolic fate of pharmaceutical compounds. The presence of a piperazine moiety in both compounds, though situated in different structural contexts, demonstrates a common chemical building block. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: This compound is a major human metabolite of venetoclax, formed by oxidation at the 6-position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. This metabolite was found to be disproportionately present in humans compared to preclinical species used in safety testing. []

Relevance: While structurally distinct from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, the identification of M27 as a disproportionate human metabolite of venetoclax underscores the importance of species-specific metabolism considerations in drug development. []

Organometallic ruthenium(II)- and osmium(II)-p-cymene complexes modified with indomethacin and diclofenac

Compound Description: This series of organometallic complexes incorporates nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac linked to ruthenium(II) and osmium(II) centers. Several of these complexes exhibited significantly higher cytotoxicity against human ovarian cancer cells compared to the individual NSAID components. []

[Co(CyP*NaCNHC)Br] (1)

Compound Description: This cobalt(II) complex features a dearomatized picolyl moiety within its tridentate, anionic donor ligand (CyP*NaCNHC). It exhibits interesting reactivity, including alkylation and silicon-hydrogen bond activation via metal-ligand cooperation. []

Relevance: This cobalt complex, though structurally dissimilar to 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, demonstrates the versatility of metal complexes in mediating chemical reactions. The presence of a pyridine ring in both compounds, albeit in different coordination environments, highlights a shared chemical element. []

[Co(CyP*NaCNHC)CH2SiMe3] (3)

Compound Description: This cobalt(II) complex, formed by reacting compound 1 with LiCH2SiMe3, exemplifies the alkylation reactivity of the dearomatized picolyl ligand. It features a low-spin d7 Co(II) center, confirmed by EPR spectroscopy. []

Relevance: This alkylated cobalt complex, while structurally distinct from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, highlights the potential for modulating the reactivity of metal complexes through ligand modifications. []

[Co(CyP(SiHPh2)NCNHC)Br] (4)

Compound Description: This cobalt complex, formed by reacting compound 1 with excess H2SiPh2, demonstrates silicon-hydrogen bond activation and silylation of the ligand backbone at the α-CHP position. This reactivity showcases the ability of the dearomatized picolyl ligand to participate in metal-ligand cooperation. []

Relevance: This silylated cobalt complex, while structurally dissimilar to 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, emphasizes the potential of metal complexes in facilitating chemical transformations involving silicon-hydrogen bond activation. []

Phenoxo-bridged dinuclear nickel(II) complexes

Compound Description: This series of dinuclear nickel(II) complexes, bridged by phenolate ions and featuring various terminal ligands, was synthesized and characterized. These complexes exhibited diverse magnetic properties, ranging from ferromagnetic to antiferromagnetic coupling, depending on the nature of the bridging ligands. Additionally, some of these complexes demonstrated catalytic activity in the hydrolysis of 2-hydroxypropyl-p-nitrophenylphosphate (HPNP). []

Relevance: These nickel complexes are structurally distinct from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, but their study highlights the diverse coordination chemistry of transition metals and their potential applications in catalysis. []

Various Oxindoles and Spiro-Oxindoles Derivatives

Compound Description: A series of arylidenes oxindole and spiro-oxindole derivatives were synthesized and evaluated for their antibacterial activities. The compounds were prepared through reactions of isatin with various reagents, including malononitrile dimmer, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, and dimedone. []

Relevance: While not directly related to the structure of 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, this research demonstrates the exploration of diverse heterocyclic scaffolds for potential antibacterial activity, highlighting the ongoing search for novel antimicrobial agents. []

(S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

Compound Description: This compound, a dopamine D2/D3 agonist with high selectivity for the D3 receptor, induced dose-dependent yawning behavior in rats. []

Relevance: Despite lacking direct structural similarity to 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, this compound demonstrates the importance of exploring diverse chemical structures for targeting specific receptors in the central nervous system. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: This compound, an aminopyrazole, exhibited selective inhibition of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. It also reduced Mcl-1 levels in a concentration-dependent manner, suggesting its potential as a therapeutic agent for pancreatic cancer. []

Relevance: This compound shares a pyrazole moiety with 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, highlighting the presence of this heterocycle in compounds targeting different biological pathways. The study demonstrates the potential of modulating kinase activity for cancer treatment and underscores the importance of exploring diverse chemical structures for therapeutic interventions. []

(E)-4-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 1)

Compound Description: This anaplastic lymphoma kinase (ALK) inhibitor exhibited potent and selective activity but underwent mouse-specific enzymatic hydrolysis in plasma, resulting in high clearance and a short half-life. []

Relevance: Although structurally distinct from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, this compound illustrates the challenges of species-specific metabolism in drug development. The research highlights the importance of optimizing drug candidates to minimize hydrolysis and improve pharmacokinetic properties. []

(E)-3,5-difluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 2), (E)-3-chloro-5-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 3), and (E)-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1s,4s)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide (Compound 4)

Compound Description: These analogs of Compound 1 were designed to minimize hydrolysis and improve stability in mouse plasma. While exhibiting increased stability, these compounds also showed reduced potency against ALK, highlighting the trade-off between stability and activity in drug development. []

Relevance: These compounds, though structurally dissimilar to 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, showcase the process of chemical modification to optimize pharmacokinetic properties. The research underscores the importance of balancing stability and activity in drug design. []

5-[2-(2,6-difluoro-3,5-dimethoxyphenyl)ethyl]-N-[3-methoxyl-4-(4-methyl piperazine-1-yl)phenyl]pyrimidine-2-amine, 4-methyl-N-[3-(4-methylimidazole-1-yl-)-5-trifluoromethyl-phenyl]-3-(4-thiazole-2-yl-pyrimidine-2-amino)-benzamide and trans-[tetrachlorobis 1H-indazole ruthenium III]

Compound Description: These compounds are part of a western medicine composition, along with a traditional Chinese medicine composition and auxiliary components, used for treating gastric cancer. The composition aims to regulate the human body's internal environment, exhibiting minimal side effects and good therapeutic effects. []

Relevance: The inclusion of these compounds in a composition for treating gastric cancer, despite their structural dissimilarity to 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, highlights the diverse chemical approaches employed in developing cancer therapies. It also underscores the potential of combining western and traditional medicine for therapeutic benefits. []

(5aR-trans)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride (quinelorane), N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine (pramipexole), (±)-7-hydroxy-2-dipropylaminotetralin HBr (7-OH-DPAT), trans-(-)-(4aR)-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl (quinpirole), (+)-2-bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)ergotaman-3′,6′-18-trione methanesulfonate (bromocriptine), and (R)-(-)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo-[de,g]quinoline-10,11-diol HCl (apomorphine)

Compound Description: These dopamine D2/D3 agonists were evaluated for their ability to induce yawning in rats. This behavior was hypothesized to be mediated by the D3 receptor, while inhibition of yawning at higher doses was attributed to competing D2 receptor activity. []

Relevance: Although structurally unrelated to 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, these compounds highlight the complex interplay of dopamine receptor subtypes in mediating behavioral responses. The research demonstrates the use of specific behavioral assays for identifying and characterizing compounds with distinct receptor selectivities. []

N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl (PG01037)

Compound Description: This compound, a D3-preferring antagonist, was used to investigate the role of the dopamine D3 receptor in apomorphine- and pramipexole-induced penile erection and yawning in rats and mice. The results supported the hypothesis that D2-like agonist-induced penile erection and yawning are differentially mediated by the D3 (induction) and D2 (inhibition) receptors. []

Relevance: Although structurally dissimilar to 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, this antagonist highlights the pharmacological tools used to dissect the roles of specific receptor subtypes in complex behaviors. The research underscores the importance of understanding receptor selectivity for developing targeted therapeutics. []

Pyridazine-bridged NHC/pyrazole ligand precursors (HL1–5) and their silver(I) complexes

Compound Description: This series of pyridazine-bridged N-heterocyclic carbene (NHC)/pyrazole ligand precursors and their silver(I) complexes were synthesized and characterized. The study demonstrated the sequential coordination of silver(I) ions to these ligands, with varying coordination modes and secondary interactions observed depending on the ligand structure. []

Relevance: Despite lacking direct structural similarity to 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, this research highlights the versatility of pyrazole and pyridine moieties in coordinating metal ions. The study demonstrates the ability to fine-tune ligand structures and metal coordination environments for potential applications in catalysis or other areas. []

N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

Compound Description: This compound is a selective Bcl-2 inhibitor used in methods for treating systemic lupus erythematosus (SLE), lupus nephritis, or Sjogren's syndrome. It inhibits Bcl-2 anti-apoptotic proteins. []

Relevance: While structurally distinct from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, this compound illustrates the importance of targeting specific proteins in disease pathways. The research demonstrates the potential of Bcl-2 inhibitors for treating autoimmune diseases. []

2,6-Dimethoxypyridin-4-yl, 2,6-dimethoxy-3-yl, 4,6-dimethoxy-3-yl, 4,6-dietoxipyridin-3-yl, 5,6-dimethoxy-3-yl, 5-ethoxy-6-methoxypyridin-3-yl and 1-methyl-1H-pyridin-2-yl-5-one

Compound Description: These pyridyl derivatives are incorporated into a series of pyridylphenanthridine compounds with potential pharmaceutical applications. The compounds are characterized by various substituents on the pyridine ring, including methoxy, ethoxy, and difluoromethoxy groups. []

Relevance: This series of pyridyl derivatives, despite their different core structures compared to 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, demonstrates the diversity of chemical modifications possible on a pyridine ring. The research highlights the importance of exploring structural variations to optimize biological activity and drug-like properties. []

3-bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide (Chlorantraniliprole)

Compound Description: This compound is a pesticide studied for its pyrolysis products when burned in tobacco. The research identified various degradation products, including a nonpolar degradate, carbon dioxide, and a polar degradate. []

Relevance: Although structurally distinct from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, this study highlights the importance of understanding the fate of chemicals upon pyrolysis. The presence of a pyridine ring in both compounds, albeit in different contexts, illustrates a common chemical element. []

(S)-(-)-4-[(5,7-difluor-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide, (-)-1-(2-methoxyethyl)-N,N,2-trimethyl-8-phenyl-1,6,7,8-tetragidrohromeno[7,8-d]imidazole-5-carboxamide, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ilsul′fonil)-1H-pyrrol-3-yl]-N-metilmetanamin, 8-[{2,6-dimethylbenzyl}amino]-N-[2-hydroxyethyl]-2,3-dimetilimidazo[1,2-a]pyridine-6-carboxamide, and 5,6-dimethyl-2-(4-fluoro-phenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine

Compound Description: These compounds, possessing acid pump antagonist activity, are used in a pharmaceutical composition for improving gastrointestinal motility in diseases associated with pathological gastrointestinal motility. []

Relevance: While structurally distinct from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, these compounds illustrate the diverse chemical approaches for targeting specific biological pathways involved in gastrointestinal motility. The research underscores the importance of developing therapeutics for managing gastrointestinal disorders. []

2-N-Arylamino-4(5)arylimidazol Derivatives

Compound Description: These compounds were synthesized as potential tyrosine kinase inhibitors based on the structure of Imatinib. Modifications to the core structure included replacing the central pyrimidine ring with a bioisosteric imidazole ring, varying substituents on the imidazole ring, and exploring different amide structures and substituents. []

Relevance: These imidazole derivatives, despite their different core structure compared to 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, demonstrate the concept of bioisosteric replacement and structural modification for optimizing biological activity. The research highlights the importance of understanding structure-activity relationships for developing potent and selective kinase inhibitors. []

3-Brom-4-(1H-Indol-3-yl)-2,5-dihydro-1H-2,5-pyrroldione and its derivatives

Compound Description: These indol derivatives, inspired by the structure and biological activity of arcyriarubin A, were synthesized and evaluated for their antimicrobial, anti-inflammatory, and antiproliferative activities. Modifications included substitutions on the indol ring, variations at the imide nitrogen, and replacement of the bromine atom with nitrogen and sulfur substituents. []

Relevance: These indol derivatives, though structurally distinct from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, demonstrate the exploration of diverse heterocyclic scaffolds for potential therapeutic applications. The research highlights the importance of investigating structure-activity relationships to identify compounds with desirable biological profiles. []

1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furoyl)piperazine (prazosin), 5-[2-[[2-(2-ethoxyphenoxy)ethyl]-amino]propyl]-2-methoxybenzenesulfonamide (tamsulosin), N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine hydrochloride (RS-17053), (2,6-dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane hydrochloride (WB 4101), 5-methyl-6[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyluracil (5-Me-urapidil), and N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]benzamide (indoramin)

Compound Description: These compounds are alpha1-adrenoceptor antagonists, used to study the functional pharmacology of human cloned alpha1A-adrenoceptor isoforms. The research demonstrated that all four isoforms displayed the pharmacology of the alpha1L-adrenoceptor when studied in functional assays. []

Relevance: Although structurally distinct from 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, these antagonists highlight the importance of understanding receptor pharmacology for developing targeted therapeutics. The research underscores the complexity of adrenoceptor subtypes and their functional properties. []

Properties

CAS Number

2034608-60-9

Product Name

2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

IUPAC Name

2,6-difluoro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide

Molecular Formula

C17H14F2N4O

Molecular Weight

328.323

InChI

InChI=1S/C17H14F2N4O/c1-23-10-12(9-22-23)15-6-5-11(7-20-15)8-21-17(24)16-13(18)3-2-4-14(16)19/h2-7,9-10H,8H2,1H3,(H,21,24)

InChI Key

BEKQAXPFHPTKOS-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=CC=C3F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.